3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
Description
Chemical Structure and Properties
3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde (CAS: 1346686-63-2) is a bipyridine derivative featuring a methyl group at the 3-position of the pyridine ring and a carbaldehyde functional group at the 5'-position of the adjacent pyridine ring. Its molecular formula is C₁₂H₁₀N₂O, with a molecular weight of 198.22 g/mol . The compound is structurally distinct due to the interplay between the electron-donating methyl substituent and the electron-withdrawing aldehyde group, which influences its reactivity and physicochemical properties.
These compounds are primarily used in medicinal chemistry as intermediates for drug discovery, particularly in the development of kinase inhibitors or metal-organic frameworks (MOFs) due to their chelating properties .
Properties
CAS No. |
1346686-63-2 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(3-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-3-2-4-14-12(9)11-5-10(8-15)6-13-7-11/h2-8H,1H3 |
InChI Key |
GQQGFKLMHBUXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product. For example, nickel catalysts are often used for the homocoupling of pyridine derivatives, while palladium catalysts are preferred for cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: 3-Methyl-[2,3’-bipyridine]-5’-carboxylic acid
Reduction: 3-Methyl-[2,3’-bipyridine]-5’-methanol
Substitution: Various halogenated or nitrated derivatives
Scientific Research Applications
3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-[2,3’-bipyridine]-5’-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . In biological systems, bipyridine derivatives can interact with cellular targets, such as enzymes or DNA, leading to various biological effects .
Comparison with Similar Compounds
Physicochemical Data
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | M.W. (g/mol) | Key Functional Groups | Substituent Position |
|---|---|---|---|---|---|
| 3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde | 1346686-63-2 | C₁₂H₁₀N₂O | 198.22 | Aldehyde, Methyl | 3 (methyl), 5' (aldehyde) |
| [2,3'-Bipyridine]-5'-carbaldehyde | 1346686-53-0 | C₁₁H₈N₂O | 184.19 | Aldehyde | 5' (aldehyde) |
| 5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde | N/A | C₁₁H₇FN₂O | 202.19 | Aldehyde, Fluorine | 5 (fluoro), 5' (aldehyde) |
| 4-Methyl-[2,3'-bipyridine]-5'-carboxamide | 1346686-67-6 | C₁₂H₁₁N₃O | 213.24 | Carboxamide, Methyl | 4 (methyl), 5' (amide) |
Key Comparisons
Functional Group Influence: Aldehyde vs. Carboxamide: The aldehyde group in 3-methyl-[2,3'-bipyridine]-5'-carbaldehyde enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines in Schiff base formation). In contrast, the carboxamide group in 4-methyl-[2,3'-bipyridine]-5'-carboxamide increases hydrogen-bonding capacity, favoring interactions with biological targets like enzymes .
4-Methyl substitution () positions the methyl group farther from the aldehyde/amide site, reducing steric hindrance during molecular interactions .
Physicochemical Properties :
- Solubility : The methyl and fluorine substituents marginally increase hydrophobicity compared to the parent aldehyde compound, as evidenced by higher molecular weights (Table 1) .
- Stability : Aldehyde-containing derivatives require stringent storage conditions (2–8°C) to prevent oxidation, whereas carboxamide analogs are more stable under ambient conditions .
Biological Activity
3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H10N2O
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a bipyridine structure with a methyl group at the 3-position and an aldehyde functional group at the 5-position. This configuration may contribute to its interactions with biological targets.
The biological activity of 3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Modulation : It may act as a modulator for receptors involved in neurological processes, potentially offering benefits in treating neurodegenerative diseases.
Antimicrobial Activity
Research indicates that 3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation markers in cell cultures. For instance, it has been shown to decrease levels of pro-inflammatory cytokines in activated macrophages.
Study 1: Inhibition of Type III Secretion System (T3SS)
A study evaluated the compound's ability to inhibit the T3SS in pathogenic bacteria. At concentrations around 50 µM, it showed approximately 50% inhibition of secretion, indicating a potential role in combating bacterial infections.
Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it could significantly reduce neuronal cell death caused by oxidative stressors.
Research Findings
Recent advancements in research have highlighted various biological activities associated with 3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde:
- Antimicrobial Activity : Demonstrated significant antibacterial activity against multiple strains.
- Anti-inflammatory Properties : Shown to modulate inflammatory responses effectively.
- Neuroprotective Effects : Exhibited protective effects on neuronal cells under oxidative stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
